molecular formula C12H14ClFN2O B3037692 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine CAS No. 546116-24-9

1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine

Cat. No. B3037692
CAS RN: 546116-24-9
M. Wt: 256.7 g/mol
InChI Key: CIEYKEFONUZKEK-UHFFFAOYSA-N
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Description

“1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine” is a chemical compound that is used as an intermediary in the synthesis of neurologically active compounds . It has a molecular weight of 180.22 and a molecular formula of C10H13FN2 .


Synthesis Analysis

The synthesis of piperazines, the class of compounds to which “1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine” belongs, has been studied extensively. A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . This protocol exhibits potential applicability in the synthesis of pharmaceuticals and natural products because of the operational simplicity and the conveniently available reactants .


Molecular Structure Analysis

The molecular structure of “1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine” is denoted by the formula C10H13FN2 . For a detailed molecular structure analysis, it would be best to refer to a dedicated chemical database or resource.


Physical And Chemical Properties Analysis

“1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine” is a solid at 20 degrees Celsius . For more specific physical and chemical properties, it would be best to refer to a dedicated chemical database or resource.

Scientific Research Applications

Agrochemicals

The piperazine motif appears in some pesticides and herbicides. Researchers explore derivatives of this compound for their potential in crop protection. By fine-tuning the substituents, they aim to enhance efficacy and minimize environmental impact.

For additional details, you can refer to the product information provided by TCI America . Additionally, the modular synthesis of 2,6-disubstituted piperazines might interest you , and there’s a related synthesis involving bis-chloroethylamine and 2-aminopyridine . 🧪🔬

Mechanism of Action

The mechanism of action of “1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine” is not specified in the sources. As it is used as an intermediary in the synthesis of neurologically active compounds , its mechanism of action would likely depend on the specific compounds it is used to synthesize.

Safety and Hazards

“1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine” is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O/c13-9-12(17)16-7-5-15(6-8-16)11-4-2-1-3-10(11)14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEYKEFONUZKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212276
Record name 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine

CAS RN

546116-24-9
Record name 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546116-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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